Methyl 2-(3,5-dibromophenyl)acetate
Description
Chemical Identity and Classification
This compound belongs to the chemical class of aromatic esters, specifically categorized as a dibrominated phenylacetate derivative. The compound exhibits a well-defined molecular structure characterized by a phenyl ring bearing two bromine substituents at the 3 and 5 positions, connected to a methyl acetate functional group through a methylene bridge. According to chemical database records, this compound is uniquely identified by the Chemical Abstracts Service number 644982-90-1, which serves as its primary registry identifier in chemical literature and commercial applications.
The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry conventions, with the official name being this compound. Alternative nomenclature systems recognize this compound under several synonymous designations, including methyl 3,5-dibromophenylacetate and (3,5-dibromo-phenyl)-acetic acid methyl ester. These naming variations reflect different organizational approaches to chemical nomenclature while maintaining consistency in molecular identification.
Table 1: Fundamental Chemical Identification Parameters
| Parameter | Value |
|---|---|
| Chemical Abstracts Service Number | 644982-90-1 |
| Molecular Formula | C₉H₈Br₂O₂ |
| Molecular Weight | 307.97 g/mol |
| International Union of Pure and Applied Chemistry Name | This compound |
| International Chemical Identifier | InChI=1S/C9H8Br2O2/c1-13-9(12)4-6-2-7(10)5-8(11)3-6/h2-3,5H,4H2,1H3 |
| International Chemical Identifier Key | UAHBKRHFZXQOJY-UHFFFAOYSA-N |
| Simplified Molecular Input Line Entry System | COC(=O)CC1=CC(=CC(=C1)Br)Br |
The structural classification of this compound places it within the broader category of halogenated aromatic compounds, specifically those featuring multiple bromine substituents. This classification is significant for understanding the compound's chemical behavior, as the presence of two bromine atoms in meta-positions relative to each other creates distinct electronic and steric effects that influence reactivity patterns. The ester functional group contributes additional reactivity characteristics, making this compound particularly versatile for synthetic applications.
From a structural perspective, the compound features a symmetrical substitution pattern on the aromatic ring, with bromine atoms positioned at equivalent meta-positions relative to the acetate side chain. This symmetrical arrangement contributes to the compound's stability and predictable reactivity patterns. The methyl ester functionality provides opportunities for further chemical modification through standard esterification and hydrolysis reactions, expanding the compound's utility in synthetic chemistry applications.
Historical Context and Discovery
The development and characterization of this compound emerged from broader research efforts in halogenated aromatic chemistry during the late twentieth and early twenty-first centuries. Chemical database records indicate that this compound was first cataloged and characterized in 2009, with subsequent modifications to its database entries occurring as recently as 2025, reflecting ongoing research interest and applications. The systematic study of dibrominated phenylacetate derivatives gained momentum as researchers recognized their potential utility in pharmaceutical synthesis and materials chemistry.
The historical development of synthetic methodologies for producing this compound builds upon established protocols for aromatic bromination and esterification reactions. Research documented in patent literature reveals that synthetic approaches to related dibrominated compounds often employ sequential bromination strategies, typically utilizing brominating agents such as tribromide-N-methyl-N-butylimidazole under controlled temperature conditions. These methodological developments reflected broader advances in selective halogenation chemistry that emerged during the 1990s and 2000s.
The compound's discovery and characterization occurred within the context of expanding interest in halogenated pharmaceutical intermediates. Patent documentation from 2011 describes synthetic methodologies for related dibrominated aromatic compounds, indicating active research programs focused on developing efficient synthetic routes to these materials. The timing of these developments coincided with increased pharmaceutical industry interest in halogenated building blocks for drug discovery applications.
Contemporary research efforts have expanded beyond the initial synthesis and characterization of this compound to encompass detailed studies of its chemical reactivity and potential applications. Modern analytical techniques have enabled more sophisticated characterization of the compound's physical and chemical properties, contributing to a deeper understanding of its behavior in various chemical environments. The evolution of synthetic methodologies has also led to improved preparation routes that enhance yield and reduce environmental impact.
Significance in Organic Chemistry Research
This compound occupies a significant position in contemporary organic chemistry research due to its unique combination of structural features and chemical reactivity. The compound's significance stems primarily from its utility as a versatile synthetic intermediate, particularly in applications requiring selective functionalization of aromatic systems. Research documented in synthetic chemistry literature demonstrates that dibrominated aromatic compounds serve as valuable platforms for cross-coupling reactions, enabling the construction of complex molecular architectures.
The strategic positioning of bromine atoms in the 3 and 5 positions of the aromatic ring creates opportunities for selective chemical transformations through palladium-catalyzed cross-coupling reactions. Contemporary research has demonstrated that compounds bearing this substitution pattern can undergo Suzuki-Miyaura coupling reactions with various boronic acids, providing access to highly substituted aromatic systems. These reactions proceed under mild conditions and exhibit excellent selectivity, making this compound particularly valuable for pharmaceutical synthesis applications.
Table 2: Research Applications and Synthetic Transformations
| Application Category | Transformation Type | Research Context |
|---|---|---|
| Cross-coupling Chemistry | Suzuki-Miyaura Reactions | Pharmaceutical intermediate synthesis |
| Pharmaceutical Chemistry | Precursor Synthesis | Drug discovery programs |
| Materials Science | Polymer Building Blocks | Specialty material development |
| Synthetic Methodology | Selective Functionalization | Academic research programs |
Research in pharmaceutical chemistry has identified this compound as a valuable building block for constructing bioactive molecules. The compound's structural features make it particularly suitable for incorporation into pharmaceutical scaffolds that require halogenated aromatic components. Studies have demonstrated that the dibrominated phenylacetate framework can be effectively integrated into more complex molecular structures through standard synthetic transformations, including nucleophilic substitution, oxidation, and reduction reactions.
The significance of this compound in organic synthesis extends to its role in developing new synthetic methodologies. Researchers have utilized this compound as a model substrate for investigating selective bromination techniques and ester functionalization strategies. The compound's well-defined structure and predictable reactivity make it an ideal candidate for method development studies, contributing to broader advances in synthetic organic chemistry.
Contemporary research programs have also explored the potential of this compound in materials science applications. The compound's aromatic structure and halogen substituents provide opportunities for incorporating this molecule into polymer backbones or as pendant groups in specialty materials. Research in this area focuses on exploiting the unique electronic properties imparted by the dibrominated aromatic system to develop materials with enhanced performance characteristics.
Properties
IUPAC Name |
methyl 2-(3,5-dibromophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-13-9(12)4-6-2-7(10)5-8(11)3-6/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHBKRHFZXQOJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301301975 | |
| Record name | Methyl 3,5-dibromobenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301301975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
644982-90-1 | |
| Record name | Methyl 3,5-dibromobenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=644982-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3,5-dibromobenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301301975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 2-(3,5-dibromophenyl)acetate is an organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, mechanisms of action, and diverse biological effects based on recent scientific findings.
Structural Overview
This compound features a methyl ester functional group attached to a dibromophenyl ring. Its molecular formula is with a molecular weight of approximately 307.01 g/mol. The presence of bromine atoms in the ortho and para positions enhances its chemical reactivity and potential interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation : It could interact with various receptors, leading to changes in signal transduction pathways.
- Antimicrobial Activity : The dibromophenyl moiety may contribute to antimicrobial properties by disrupting bacterial cell membranes or interfering with metabolic functions.
Biological Activities
1. Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activity against various bacterial strains. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Methyl 2-(3-bromophenyl)acetate | Escherichia coli | 16 µg/mL |
| Methyl 2-(4-chlorophenyl)acetate | Pseudomonas aeruginosa | 64 µg/mL |
2. Anticancer Activity
this compound has been investigated for its potential anticancer properties. Studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
- Case Study : In a study involving human breast cancer cell lines, the compound demonstrated significant cytotoxicity with an IC50 value of approximately 25 µM, indicating its potential as a lead compound for further development in cancer therapy .
Toxicity and Safety Profile
While the compound shows promise in various biological applications, toxicity assessments are crucial. Preliminary studies suggest moderate toxicity towards human cell lines at high concentrations. Further research is needed to establish a comprehensive safety profile.
Scientific Research Applications
Synthetic Applications
Methyl 2-(3,5-dibromophenyl)acetate serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, facilitating the creation of more complex molecules.
- Building Block for Complex Molecules : The compound is utilized in the synthesis of pharmaceuticals and agrochemicals due to its ability to undergo further transformations such as nucleophilic substitutions and coupling reactions .
-
Reactions : It can be involved in reactions such as:
- Bromination : Enhancing the bromine content for further functionalization.
- Esterification : Acting as a precursor for synthesizing other esters.
Biological Applications
Research indicates that this compound exhibits notable biological activities, making it a candidate for pharmacological studies.
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various Gram-positive and Gram-negative bacteria as well as fungi. It demonstrates selective inhibition without affecting mammalian cells, suggesting potential therapeutic applications .
- Antifungal Properties : Similar compounds have been reported to show antifungal activity against strains like Candida albicans and Aspergillus fumigatus, indicating that this compound may share these properties.
- Pharmacological Research : The compound is being explored for its potential role in drug development, particularly in creating new therapeutic agents targeting bacterial and fungal infections.
Industrial Applications
In industrial chemistry, this compound is used in the production of specialty chemicals and materials.
- Synthesis of Specialty Chemicals : Its unique chemical structure allows it to be utilized in creating various specialty chemicals that find applications in different industries including agriculture and materials science .
- Material Science : The compound may also be explored for its properties in polymer chemistry, potentially serving as a monomer or additive to enhance material characteristics.
Case Study 1: Antimicrobial Properties
A study investigating the antimicrobial effects of this compound found that it inhibited the growth of several pathogens effectively. The Minimum Inhibitory Concentration (MIC) was determined to be low for specific bacterial strains, indicating its potential as a therapeutic agent.
Case Study 2: Synthesis Pathways
Research detailing synthetic routes for producing this compound emphasizes the use of bromination techniques to achieve high yields. Various methods have been employed to optimize reaction conditions for industrial applications .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Differences Among Halogenated Aryl Esters
Key Observations :
- Bromine’s presence in the 3,5-positions enhances steric and electronic effects, influencing reactivity. For example, in acylthioureas, bromine atoms correlate with anti-biofilm activity against Pseudomonas aeruginosa .
Physicochemical Properties
Table 2: NMR Data Comparison of Brominated Esters
Key Insight : The downfield shift of aromatic protons (δ 7.64 ppm in ) reflects bromine’s deshielding effect. Ester carbonyls resonate near δ 168 ppm, consistent across brominated esters .
Preparation Methods
Primary Synthetic Route: Esterification of 3,5-Dibromophenylacetic Acid
The most straightforward and commonly reported method for preparing methyl 2-(3,5-dibromophenyl)acetate involves esterification of the corresponding carboxylic acid precursor, 3,5-dibromophenylacetic acid. This approach is favored due to the availability of starting materials and relatively simple reaction conditions.
- Starting Material: 3,5-Dibromophenylacetic acid
- Reagents: Methanol (as esterifying agent), acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid)
- Conditions: Reflux under acidic conditions to promote ester formation
- Work-up: Removal of excess methanol, neutralization, and purification by extraction and/or chromatography
This method converts the carboxylic acid group into a methyl ester, yielding this compound with good efficiency.
Alternative Synthetic Strategies and Related Intermediates
While direct esterification is the principal route, research patents and literature indicate alternative preparative steps involving bromination and functional group transformations on related compounds, which can serve as precursors or intermediates in the synthesis of this compound.
Bromination of Aromatic Precursors: Starting from methyl 2-aminobenzoate or related aromatic esters, bromination using reagents such as N-methyl-N-n-butylimidazole tribromide under controlled temperature (around 60°C) can yield dibrominated intermediates like methyl 3,5-dibromo-2-aminobenzoate, which, after further functional group modifications, can be converted to the target compound.
Reduction and Functional Group Interconversion: Procedures involving reduction of aldehydes or amines and subsequent esterification have been documented for related compounds, which could be adapted for the synthesis of this compound.
Reaction Conditions and Optimization
The esterification reaction is typically optimized by controlling:
- Temperature: Reflux temperatures around 60-70°C are common to ensure complete esterification without decomposition.
- Reaction Time: Several hours of reflux (typically 2-4 hours) to achieve high conversion.
- Catalyst Loading: Acid catalysts in catalytic amounts (e.g., 1-5% molar equivalents) are used.
- Solvent System: Methanol serves both as solvent and reagent; sometimes co-solvents or azeotropic distillation setups are employed to drive the reaction equilibrium toward ester formation.
Analytical Characterization of the Product
The purity and structural integrity of this compound are confirmed by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the aromatic ring substitution pattern and ester methyl group.
- Infrared (IR) Spectroscopy: Shows characteristic ester carbonyl absorption around 1735 cm⁻¹.
- High-Performance Liquid Chromatography (HPLC): Assesses purity and monitors reaction progress.
- Mass Spectrometry (MS): Confirms molecular weight (307.97 g/mol) and bromine isotopic pattern.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Esterification | 3,5-Dibromophenylacetic acid | Methanol, acid catalyst, reflux | Simple, high yield, scalable | Requires pure acid precursor |
| Bromination of Aromatic Esters | Methyl 2-aminobenzoate derivatives | N-methyl-N-n-butylimidazole tribromide, 60°C, stirring | High selectivity, industrially feasible | Multi-step, requires intermediate purification |
| Reduction and Functional Group Interconversion | Dibromo-substituted aldehydes or amines | NaBH4 reduction, followed by esterification | Versatile, adaptable to derivatives | More complex, longer synthesis |
Research Findings and Industrial Implications
- The esterification method from 3,5-dibromobenzoic acid derivatives is widely used due to its simplicity and reproducibility.
- Patented methods for related dibromo-substituted aromatic compounds demonstrate industrial feasibility with controlled reaction parameters, enabling large-scale synthesis.
- The presence of bromine substituents influences reactivity and potential biological activity, making the compound valuable for further synthetic applications in medicinal chemistry.
- Analytical methods ensure batch-to-batch consistency, critical for research and potential pharmaceutical applications.
Q & A
Q. What are the optimal synthetic routes for Methyl 2-(3,5-dibromophenyl)acetate?
Methodological Answer: The synthesis typically involves two steps:
Bromination and Nucleophilic Substitution : Start with 3,5-dibromophenyl derivatives. For example, 3,5-dibromobenzyl bromide can react with sodium cyanide (NaCN) to form 3,5-dibromophenylacetonitrile (yield ~78%) .
Esterification : React the intermediate (e.g., 3,5-dibromophenylacetic acid) with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester. Alternatively, use methyl chloroacetate with a brominated phenyl Grignard reagent.
Key Considerations : Monitor reaction conditions (temperature, solvent polarity) to avoid over-bromination or ester hydrolysis. Purity can be verified via HPLC or LC-MS .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester group (δ ~3.6–3.8 ppm for methyl ester protons) and aromatic bromine substitution patterns (meta coupling in ¹H NMR) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions, as seen in structurally similar brominated esters (e.g., N–H···O/Cl bonds in NSAID derivatives) .
- IR Spectroscopy : Identify ester carbonyl stretches (~1740 cm⁻¹) and C–Br vibrations (~600 cm⁻¹) .
- Elemental Analysis : Validate stoichiometry (C, H, Br) to confirm purity ≥98% .
Q. How should this compound be stored to ensure stability?
Methodological Answer :
- Temperature : Store at –20°C in airtight, light-resistant containers to prevent ester hydrolysis or photodegradation .
- Solvent Compatibility : Dissolve in inert solvents (e.g., chloroform, ethyl acetate) for long-term stability (>5 years) .
- Monitoring : Periodically assess purity via HPLC to detect degradation products (e.g., free acid or demethylated derivatives) .
Advanced Research Questions
Q. How can this compound serve as a precursor in drug design?
Methodological Answer :
- NSAID Derivatives : Brominated aromatic rings enhance anti-inflammatory activity by modulating COX-2 selectivity. For example, nitration of similar esters yields compounds with dual anti-inflammatory and antifungal properties .
- Antimicrobial Agents : The 3,5-dibromo motif is associated with biofilm inhibition in acylthiourea derivatives (e.g., against Pseudomonas aeruginosa). Functionalize the ester to introduce thioamide or sulfonamide groups .
- Crystallographic Insights : Use X-ray data to optimize intermolecular interactions (e.g., hydrogen bonds, π-stacking) for target binding .
Q. What biological interactions are influenced by the 3,5-dibromo substitution pattern?
Methodological Answer :
- Enzyme Inhibition : Bromine’s electronegativity disrupts catalytic sites (e.g., in kinases or hydrolases). Test inhibition via kinetic assays (IC₅₀) using purified enzymes .
- Cellular Uptake : The lipophilic bromine atoms enhance membrane permeability. Quantify uptake using fluorescent analogs or radiolabeled derivatives .
- Toxicity Profiling : Screen for cytotoxicity (MTT assay) and genotoxicity (Ames test) to evaluate therapeutic windows .
Q. How can researchers resolve contradictions in reported bioactivity data for brominated phenyl esters?
Methodological Answer :
- Purity Validation : Use HPLC to rule out impurities (e.g., residual NaCN or brominated byproducts) that skew bioactivity results .
- Assay Standardization : Compare data across multiple models (e.g., biofilm vs. planktonic bacterial assays). For example, acylthioureas show higher activity in biofilm-disrupting assays than in free-cell tests .
- Computational Modeling : Perform DFT calculations or molecular docking to reconcile divergent structure-activity relationships (SAR). Optimize substituents (e.g., nitro vs. methoxy groups) based on electronic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
